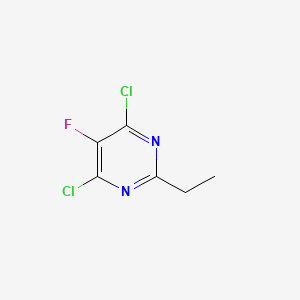










|
REACTION_CXSMILES
|
[CH2:1]([C:3]1[NH:4]C(O)=[C:6]([F:10])[C:7](=O)[N:8]=1)[CH3:2].O=P(Cl)(Cl)[Cl:14].[CH2:17]([Cl:19])Cl>>[Cl:14][C:7]1[C:6]([F:10])=[C:17]([Cl:19])[N:4]=[C:3]([CH2:1][CH3:2])[N:8]=1
|


|
Name
|
|
|
Quantity
|
20 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1NC(=C(C(N1)=O)F)O
|
|
Name
|
|
|
Quantity
|
58 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
68 mL
|
|
Type
|
reactant
|
|
Smiles
|
O=P(Cl)(Cl)Cl
|
|
Name
|
ice water
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
the subsequent mixture was stirred for 10 min
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The resulting solution was heated for an additional 2 h until all the starting material
|
|
Duration
|
2 h
|
|
Type
|
CUSTOM
|
|
Details
|
was consumed
|
|
Type
|
DISTILLATION
|
|
Details
|
The excess POCl3 was distilled (62° C.-68° C.) in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
to give a light brown residue
|
|
Type
|
CUSTOM
|
|
Details
|
After separation of the two layers
|
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was further extracted with 100 mL of CH2Cl2
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic layers were dried over Na2SO4
|
|
Type
|
FILTRATION
|
|
Details
|
filtered through a short silica gel pad, which
|
|
Type
|
WASH
|
|
Details
|
was then washed with 150 mL of 1% MeOH in CH2Cl2
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC(=C1F)Cl)CC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 21 g | |
| YIELD: PERCENTYIELD | 85% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |